Penciclovir
描述
属性
IUPAC Name |
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOCHDNEULJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97845-62-0 (mono-hydrochloride salt) | |
| Record name | Penciclovir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039809251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046491 | |
| Record name | Penciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.7mg/ml, Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/, Solubility in water at 20 °C: 1.7 mg/mL, pH 7, 7.45e+00 g/L | |
| Record name | Penciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystalline solid from water (monohydrate) ... also reported as colorless matted needles | |
CAS No. |
39809-25-1 | |
| Record name | Penciclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39809-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penciclovir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039809251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | penciclovir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Penciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359HUE8FJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Penciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275-277 °C, 275-277 °C ... /also reported as/ 272-275 °C, 275 - 277 °C | |
| Record name | Penciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
合成路线和反应条件: 彭昔洛韦的合成涉及多个步骤,从鸟嘌呤开始。关键步骤包括氨基的保护、用合适的烷基化剂烷基化,以及随后的脱保护。 反应条件通常包括使用有机溶剂和控制温度,以确保以高纯度获得所需产物 .
工业生产方法: 彭昔洛韦的工业生产涉及制备其晶体形式,这是通过一系列结晶步骤实现的。该过程包括使用 X 射线粉末衍射来确保最终产物的纯度和稳定性。 该制备方法旨在可扩展,适用于大规模生产 .
化学反应分析
反应类型: 彭昔洛韦会经历各种化学反应,包括磷酸化,这对它的抗病毒活性至关重要。 它还可以在特定条件下参与氧化还原反应 .
常用试剂和条件:
磷酸化: 病毒胸腺嘧啶激酶将彭昔洛韦磷酸化为其单磷酸盐形式,然后被细胞激酶转化为彭昔洛韦三磷酸盐.
氧化和还原: 这些反应可以在受控的实验室条件下使用常见的氧化剂和还原剂进行。
主要形成的产物: 彭昔洛韦磷酸化形成的主要产物是彭昔洛韦三磷酸盐,它是抑制病毒 DNA 聚合酶的活性形式 .
科学研究应用
彭昔洛韦具有广泛的科学研究应用:
化学: 用于研究核苷类似物及其与病毒酶的相互作用。
生物学: 研究其对病毒复制的影响及其在治疗各种病毒感染中的潜在用途。
医学: 主要用于治疗单纯疱疹病毒感染,包括冷疮和生殖器疱疹.
工业: 用于配制局部抗病毒霜剂和软膏.
作用机制
彭昔洛韦在其初始形式中是无活性的。在病毒感染的细胞内,病毒胸腺嘧啶激酶在彭昔洛韦分子上添加一个磷酸基团,这是其活化中的限速步骤。细胞激酶然后添加另外两个磷酸基团,生成活性彭昔洛韦三磷酸盐。这种活化形式抑制病毒 DNA 聚合酶,从而削弱病毒在细胞内复制的能力。 彭昔洛韦的选择性归因于它对病毒 DNA 聚合酶的亲和力高于对人类 DNA 聚合酶的亲和力 .
类似化合物:
彭昔洛韦的独特性: 与阿昔洛韦相比,彭昔洛韦在细胞内的半衰期更长,稳定性更高,使其成为局部治疗的首选。 它能够在感染细胞内保持活性更长时间,增强了它的抗病毒功效 .
相似化合物的比较
Comparison with Similar Compounds
Acyclovir
- Structure and Mechanism : Both penciclovir and acyclovir are guanine analogues requiring TK-mediated activation. However, this compound-triphosphate has a 15-fold longer intracellular half-life (10–20 hours) compared to acyclovir-triphosphate (0.7–1 hour), leading to prolonged antiviral activity after drug withdrawal .
- Antiviral Spectrum : Their spectra overlap, with comparable efficacy against HSV-1, HSV-2, and VZV. This compound shows slightly higher activity in plaque reduction assays in certain cell lines .
- Resistance : TK-deficient or altered HSV/VZV strains are resistant to both drugs. However, some acyclovir-resistant strains with TK mutations (e.g., altered substrate specificity) retain susceptibility to this compound .
Famciclovir and Valacyclovir
- Prodrug Efficiency : Famciclovir (this compound’s prodrug) and valacyclovir (acyclovir’s prodrug) enhance oral bioavailability. Famciclovir achieves ~77% bioavailability, converting to this compound via hepatic/intestinal metabolism, while valacyclovir increases acyclovir bioavailability to 54% .
- Pharmacokinetics : this compound from famciclovir has a longer half-life (2–3 hours vs. acyclovir’s 2–3 hours), supporting less frequent dosing .
Ganciclovir
- Spectrum : Ganciclovir is more active against cytomegalovirus (CMV), whereas this compound has minimal CMV activity .
- Toxicity : Ganciclovir’s higher toxicity (e.g., myelosuppression) limits its use compared to this compound, which has minimal cellular toxicity due to selective activation in infected cells .
Brivudin (BVDU)
- Specificity : Brivudin is highly selective for VZV and HSV-1 but lacks activity against HSV-2. This compound’s broader spectrum includes HSV-2 and EBV .
- Resistance : BVDU-resistant strains with TK mutations may retain susceptibility to this compound, highlighting differences in TK substrate recognition .
Foscarnet
- Mechanism : Foscarnet directly inhibits viral DNA polymerase without requiring activation by TK, making it effective against TK-deficient strains resistant to this compound and acyclovir .
- Use : Reserved for severe, resistant infections due to nephrotoxicity and electrolyte imbalances, unlike this compound’s favorable safety profile .
Pharmacokinetic and Pharmacodynamic Comparisons
| Parameter | This compound | Acyclovir | Famciclovir | Valacyclovir |
|---|---|---|---|---|
| Bioavailability (Oral) | <5% | 10–20% | 77% | 54% |
| Active Metabolite | This compound | Acyclovir | This compound | Acyclovir |
| Half-Life (Triphosphate) | 10–20 hours | 0.7–1 hour | 10–20 hours | 0.7–1 hour |
| Key Enzymes | Viral TK, Cellular Kinases | Viral TK, Cellular Kinases | Hepatic Esterases, Oxidases | Intestinal/Hepatic Esterases |
| Thermal Stability* | Higher | Lower | N/A | N/A |
*Data from thermogravimetric analysis .
Clinical Efficacy and Resistance Patterns
- Herpes Labialis : Topical this compound reduces healing time by 1–2 days versus placebo, with faster pain resolution and viral shedding cessation .
- Resistance : Cross-resistance with acyclovir is common in TK-deficient strains. However, this compound retains activity against some TK-altered mutants (e.g., HSV-1 strain B2006) and foscarnet-resistant strains .
生物活性
Penciclovir is a synthetic acyclic guanine derivative with significant antiviral activity, primarily used for the treatment of herpes simplex virus (HSV) infections. It is particularly effective against HSV types 1 and 2, and its mechanism of action involves selective phosphorylation within infected cells, leading to the inhibition of viral DNA polymerase.
This compound is phosphorylated to its monophosphate form by viral thymidine kinase in HSV-infected cells. This monophosphate is then further phosphorylated to this compound triphosphate by cellular kinases. The triphosphate form competes with deoxyguanosine triphosphate, inhibiting viral DNA synthesis and thus preventing replication. Notably, this compound triphosphate has a longer intracellular half-life (10-20 hours) compared to acyclovir triphosphate (0.7-1 hour), allowing for prolonged antiviral activity .
Comparison of this compound and Acyclovir
| Feature | This compound | Acyclovir |
|---|---|---|
| Intracellular Half-life | 10-20 hours | 0.7-1 hour |
| Affinity for Viral Thymidine Kinase | Higher | Lower |
| DNA Chain Termination | Short-chain terminator | Obligate chain terminator |
| Resistance | Effective against some acyclovir-resistant strains | Less effective against resistant strains |
Case Studies and Clinical Trials
-
Topical this compound Cream Study :
- A randomized, double-blind, placebo-controlled trial involving 2,209 patients evaluated the efficacy of 1% this compound cream for herpes simplex labialis.
- Results indicated that lesions healed 0.7 days faster in the this compound group compared to placebo (median healing time: 4.8 days vs. 5.5 days; ). Pain resolution was also quicker in the treatment group .
- Intravenous this compound Study :
Pharmacokinetics
This compound exhibits low systemic absorption when applied topically, with plasma concentrations undetectable following application of the cream. The drug is primarily metabolized in the liver, and its protein binding is less than 20% .
Resistance Patterns
Resistance to this compound can occur through mutations affecting viral thymidine kinase or DNA polymerase. However, certain strains resistant to acyclovir may still be susceptible to this compound due to its unique mechanism of action and higher affinity for viral enzymes .
常见问题
Q. What is the mechanism of action of penciclovir against herpesviruses, and how does phosphorylation influence its antiviral activity?
this compound is a guanine analog that requires triphosphorylation to inhibit viral DNA polymerase. In HSV-1/2 and VZV-infected cells, viral thymidine kinase initiates phosphorylation, followed by host kinases converting it to this compound triphosphate. This metabolite competitively inhibits viral DNA polymerase, terminating DNA elongation with lower affinity than acyclovir-triphosphate but persisting longer in infected cells . Methodologically, studies use plaque reduction assays and thymidine kinase-deficient viral strains to confirm kinase-dependent activity .
Q. How does this compound’s efficacy compare to acyclovir in experimental assays, and what factors influence these comparisons?
this compound demonstrates comparable or superior efficacy to acyclovir depending on assay design. In 24-hour viral yield reduction assays, this compound achieved 99% inhibition of HSV-1 at 0.6 μg/mL vs. 1.1 μg/mL for acyclovir . Differences arise from assay type (plaque reduction vs. DNA synthesis inhibition), host cell type (fibroblasts vs. epithelial cells), and viral replication stage targeted. Standardized protocols for multiplicity of infection (MOI) and endpoint measurement (plaque count vs. size) are critical for cross-study comparisons .
Q. What methodologies are used to assess in vitro cytotoxicity of this compound and its prodrugs?
Cytotoxicity is evaluated via cell viability assays (e.g., MTT or ATP-based tests) over 72 hours, combined with morphological analysis. For example, feline kidney cells exposed to ≤40 μM this compound retained >88% viability, with no cytotoxicity observed for famciclovir or its metabolite BRL 42359 at clinically relevant concentrations . Controls include uninfected cells and parallel assessments of mitochondrial function.
Advanced Research Questions
Q. How do experimental design variables contribute to wide variability in reported IC50 values for this compound against FHV-1?
Reported IC50 values for feline herpesvirus-1 (FHV-1) range from 0.86 μg/mL to 130 μM due to methodological differences:
- MOI : Higher viral load increases IC50 by overwhelming drug activity .
- Endpoint timing : Delayed plaque assessment (e.g., 72h vs. 24h) allows viral rebound, altering efficacy calculations .
- Data fitting : Use of linear vs. nonlinear regression for dose-response curves impacts IC50 estimates. Forced zero-intercept models may underestimate potency .
Standardizing these parameters is essential for reproducibility.
Q. What pharmacokinetic (PK) modeling approaches are used to optimize this compound dosing in pediatric and feline studies?
Population PK models incorporate allometric scaling, creatinine clearance, and age-dependent covariates. For pediatric dosing, a two-compartment model with first-order absorption and lag time predicted a 10 mg/kg dose in children matching adult 500 mg exposure . In cats, nonlinear PK (e.g., 6x dose increase yielding only 3x Cmax) necessitated compartmental models accounting for bioavailability limitations and tear-to-plasma concentration ratios . Optimal sampling designs use sparse sampling windows (e.g., 0.25–8h post-dose) to reduce subject burden .
Q. How does the timing of this compound administration relative to viral exposure impact its efficacy in vitro?
Antiviral activity is time-dependent. This compound applied 1–4h post-FHV-1 adsorption reduced plaques by >50%, while pre-exposure (24h prior) showed no effect. This suggests efficacy depends on targeting active replication phases. In vivo, frequent dosing (e.g., every 8h) maintains tear concentrations above IC50 for 3h/dose, minimizing viral rebound .
Q. What mechanisms underlie cross-resistance between this compound and other antiherpesviral agents?
Resistance primarily arises from mutations in viral thymidine kinase (TK) or DNA polymerase. TK-deficient HSV/VZV strains are resistant to both this compound and acyclovir. However, certain acyclovir-resistant strains (e.g., TK-altered) retain this compound susceptibility due to structural differences in triphosphate binding . Cross-resistance profiling uses recombinant baculovirus systems expressing mutant polymerases (e.g., L526M/M550I) to test compound sensitivity .
Q. How can discrepancies between this compound’s in vitro IC50 and in vivo efficacy be reconciled?
In feline studies, plasma this compound concentrations (2.1 μg/mL) below in vitro IC50 (3.5 μg/mL) still reduced clinical signs. This discrepancy may arise from:
Q. What metabolic differences between species affect famciclovir conversion to this compound?
Cats lack hepatic aldehyde oxidase, limiting famciclovir oxidation to this compound. Unlike humans, where 41% bioavailability is achieved, cats require high famciclovir doses (90 mg/kg) to yield therapeutic this compound levels. Metabolic studies use LC-MS/MS to quantify BRL 42359 (6-deoxythis compound) as a proxy for interspecies conversion efficiency .
Q. How are pediatric dosing regimens extrapolated from adult this compound pharmacokinetics?
Pediatric doses are derived using allometric scaling and population PK models. A 10 mg/kg dose in children (1–12 years) matched adult AUC0-∞ after covariate adjustment for weight and creatinine clearance. Validation studies use sparse sampling and Bayesian forecasting to individualize dosing in infants, where immature metabolism reduces exposure by 3–4x .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
